2-Methoxyphenethylamine

Vue d'ensemble

Description

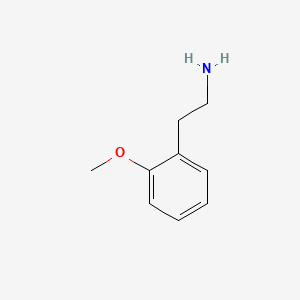

2-Methoxyphenethylamine, also known as 2-(2-Methoxyphenyl)ethylamine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenethylamine, where a methoxy group is attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Methoxyphenethylamine involves the reaction of 2-methoxybenzyl chloride with ammonia or an amine under basic conditions. Another method includes the reduction of 2-methoxyphenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound can involve multi-step synthesis starting from guaiacol. The process includes the formation of 2-(2-methoxyphenoxy)ethanol, followed by chlorination to produce 2-(2-methoxyphenoxy)chloroethane, and finally, reaction with ammonia to yield this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: 2-Methoxybenzaldehyde or 2-Methoxybenzoic acid.

Reduction: 2-Methoxyphenylethanol.

Substitution: Various substituted phenethylamines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Methoxyphenethylamine serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in the development of medications targeting neurological disorders. Research indicates that compounds derived from 2-MPEA can modulate neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety disorders.

Case Study: Neurotransmitter Modulation

A study highlighted the role of 2-MPEA derivatives in enhancing serotonin receptor activity, which is vital for mood regulation. This modulation could lead to the development of new antidepressants with fewer side effects compared to existing treatments .

Neuroscience Research

In neuroscience, 2-MPEA is utilized to investigate neurotransmitter systems and their implications in mood disorders. The compound's ability to influence serotonin and dopamine pathways makes it a valuable tool for understanding the biochemical basis of mental health conditions.

Research Findings

- A study demonstrated that 2-MPEA can act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential therapeutic applications in treating depression .

- Another investigation focused on its effects on cognitive functions, indicating that 2-MPEA might enhance memory retention through its action on neurotransmitter systems .

Cosmetic Formulations

The cosmetic industry incorporates 2-MPEA due to its potential skin benefits . It is believed to enhance skin hydration and possess antioxidant properties, making it suitable for various skincare products.

Application Example

- In a formulation study, 2-MPEA was included in a moisturizer that demonstrated improved skin hydration levels compared to control products without the compound .

Flavor and Fragrance Industry

In the flavor and fragrance sector, 2-MPEA is used to create specific flavor profiles and fragrances. Its unique aromatic quality adds depth to various products.

Usage Insights

- The compound's pleasant scent profile has been leveraged in perfumes and scented products, contributing to its popularity within the industry .

Analytical Chemistry

In analytical chemistry, 2-MPEA is employed as a standard in various analytical methods. It aids in quantifying related compounds, ensuring accuracy in chemical analyses and quality control processes.

Analytical Applications

- A study utilized gas chromatography-mass spectrometry (GC-MS) techniques involving 2-MPEA as a calibration standard for detecting related phenethylamine derivatives .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Precursor for neurological drugs | Enhances serotonin receptor activity |

| Neuroscience Research | Investigating neurotransmitter systems | Potential SSRI effects; cognitive enhancement |

| Cosmetic Formulations | Skin hydration and antioxidant properties | Improved hydration levels in formulations |

| Flavor & Fragrance | Creating unique scents | Popular in perfumes and scented products |

| Analytical Chemistry | Calibration standard in GC-MS | Ensures accuracy in quantifying related compounds |

Mécanisme D'action

The mechanism of action of 2-Methoxyphenethylamine involves its interaction with various molecular targets, including receptors and enzymes. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparaison Avec Des Composés Similaires

4-Methoxyphenethylamine: Similar structure but with the methoxy group at the para position.

Phenethylamine: The parent compound without the methoxy substitution.

2-Methoxyphenylacetonitrile: A nitrile derivative of 2-Methoxyphenethylamine.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect its interaction with biological targets and its overall pharmacokinetic properties .

Activité Biologique

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine derivative that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activities of 2-MPEA, supported by research findings, data tables, and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 151.21 g/mol

Its ability to cross the blood-brain barrier suggests potential applications in mood enhancement and cognitive function studies .

Antioxidant Activity

Research indicates that 2-MPEA exhibits significant antioxidant properties. A study evaluated various 2-methoxyphenols, including 2-MPEA, using the DPPH radical-scavenging assay. The results showed a linear relationship between antioxidant activity and ionization potential, suggesting that structural modifications can enhance its efficacy as an antioxidant .

Table 1: Antioxidant Activity of 2-Methoxyphenols

| Compound | IC50 (µM) | Antioxidant Mechanism |

|---|---|---|

| Curcumin | 5.0 | Radical scavenging |

| Dehydrodiisoeugenol | 6.5 | COX-2 inhibition |

| This compound | 12.0 | Radical scavenging |

Anti-Inflammatory Activity

The anti-inflammatory effects of 2-MPEA have been linked to its ability to inhibit cyclooxygenase-2 (COX-2) activity. In vitro studies demonstrated that 2-MPEA could reduce lipopolysaccharide (LPS)-induced COX-2 gene expression in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-MPEA and its derivatives. A study focused on imine and β-lactam derivatives based on 2-MPEA showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains. The findings suggest that modifications to the 2-MPEA structure can enhance its antibacterial effectiveness .

Table 2: Antibacterial Activity of 2-MPEA Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Imine Derivative | 16 µg/mL | MRSA |

| β-Lactam Derivative | 8 µg/mL | MRSA |

| This compound | 32 µg/mL | MRSA |

Case Studies on Toxicity

Despite its beneficial properties, there are reports of toxicity associated with phenethylamines, including 2-MPEA. A retrospective study on phenethylamine poisonings indicated that severe cases often involved poly-drug use, leading to complications such as seizures and rhabdomyolysis. The study reported instances where patients exhibited elevated creatine phosphokinase (CPK) levels post-ingestion .

Table 3: Summary of Phenethylamine Poisoning Cases

| Case Number | Age | Symptoms | CPK Level (IU/L) | Outcome |

|---|---|---|---|---|

| Case 1 | 26 | Seizures, hyperthermia | >1000 | Fatal |

| Case 2 | 21 | Dyspnea, convulsions | >1288 | Recovered |

| Case 3 | 30 | Cardiac arrest | >1500 | Intensive care |

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPCNMLEVZGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174412 | |

| Record name | 4-Methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-79-6 | |

| Record name | 2-Methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87YWS9XM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-methoxyphenethylamine in chemical synthesis?

A: this compound serves as a key component in synthesizing organometallic catalysts, specifically ortho-palladated complexes. These complexes have proven highly effective in catalyzing carbon-carbon bond formation reactions, particularly the Heck and Suzuki-Miyaura cross-coupling reactions [, ].

Q2: How do these ortho-palladated complexes, derived from this compound, enhance chemical reactions?

A: These complexes, when used in catalytic amounts, significantly improve the efficiency of Heck and Suzuki-Miyaura reactions. They facilitate the coupling of aryl halides with alkenes (Heck reaction) [] and arylboronic acids (Suzuki-Miyaura reaction) [], leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for synthesizing complex organic molecules.

Q3: Are there any advantages to using these this compound-derived catalysts compared to conventional methods?

A3: Yes, research indicates that these catalysts offer several advantages:

- High Efficiency: They enable high product yields even when used in low concentrations [, ].

- Microwave Compatibility: These catalysts demonstrate compatibility with microwave irradiation, significantly accelerating reaction rates and often resulting in even higher yields compared to conventional heating [, ].

Q4: Beyond its use in catalysts, what other research has been conducted on this compound?

A: Researchers have also investigated the partitioning behavior of this compound. A study examined its distribution in a system containing a room-temperature ionic liquid and water, comparing it to traditional organic solvent/water systems []. This research provides insights into the compound's solubility and potential for extraction and separation processes.

Q5: What is the significance of studying the oxidation of phenethylamine derivatives like this compound?

A: Understanding the oxidation of phenethylamine derivatives, including this compound, is crucial due to their structural similarity to biologically active compounds. Research explored the oxidation rates of various substituted phenethylamines by amine oxidase enzymes []. This information contributes to our knowledge of drug metabolism, as amine oxidases play a role in metabolizing various drugs and endogenous compounds.

Q6: How does the position of the methoxy group on the phenethylamine ring influence its oxidation rate?

A: Research indicates that the position of the methoxy group significantly impacts the oxidation rate by amine oxidase. 2-Methoxyphenethylamines exhibit faster oxidation rates compared to their 3- and 4-methoxy isomers []. This difference highlights the importance of structural features in influencing the biological activity and metabolism of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.